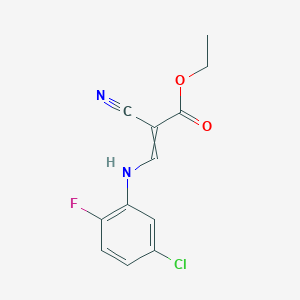

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

CAS No.:

Cat. No.: VC15872663

Molecular Formula: C12H10ClFN2O2

Molecular Weight: 268.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClFN2O2 |

|---|---|

| Molecular Weight | 268.67 g/mol |

| IUPAC Name | ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |

| Standard InChI | InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3 |

| Standard InChI Key | CBCSJQUTUDNNLJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate features a cyanoacrylate core with an ethyl ester group, a cyano substituent, and a substituted aniline moiety. The aniline ring is functionalized with chlorine and fluorine atoms at the 5th and 2nd positions, respectively. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

The compound’s IUPAC name, ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, reflects its substituent positions. Its canonical SMILES string, CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N, provides a standardized representation of its connectivity .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.67 g/mol | |

| Solubility | Limited in polar solvents | |

| Stability | Sensitive to moisture | |

| Hazard Classification | Harmful if swallowed |

The compound’s low solubility in aqueous media necessitates the use of organic solvents like ethanol or dimethyl sulfoxide (DMSO) for experimental handling. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, requiring inert storage environments .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a condensation reaction between ethyl cyanoacetate and 5-chloro-2-fluoroaniline. A base such as sodium ethoxide facilitates deprotonation, enabling nucleophilic attack by the aniline’s amino group on the cyanoacetate’s α-carbon.

Representative Procedure:

-

Reagent Mixing: Combine ethyl cyanoacetate (1.0 equiv) and 5-chloro-2-fluoroaniline (1.1 equiv) in ethanol.

-

Base Addition: Introduce sodium ethoxide (1.2 equiv) under nitrogen atmosphere.

-

Reflux: Heat at 80°C for 6–8 hours.

-

Work-Up: Quench with ice water, extract with ethyl acetate, and purify via recrystallization .

Yield optimization (70–85%) relies on strict temperature control and anhydrous conditions .

Derivative Formation

The compound’s functional groups enable diverse transformations:

-

Cyano Group Reduction: Lithium aluminum hydride reduces the cyano group to an amine, yielding ethyl 3-(5-chloro-2-fluoroanilino)-2-aminoprop-2-enoate.

-

Ester Hydrolysis: Acidic hydrolysis produces the corresponding carboxylic acid, useful for further conjugation.

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a precursor in synthesizing bioactive molecules. Its cyanoacrylate moiety is pivotal in constructing kinase inhibitors, as demonstrated in recent patent filings . For example, derivatives of this compound have shown IC₅₀ values < 1 μM against tyrosine kinases in preclinical assays .

Material Science

In polymer chemistry, the compound’s electron-deficient double bond participates in Michael addition reactions, forming cross-linked networks used in adhesives and coatings. Studies highlight its role in creating self-healing materials due to reversible bond formation.

Recent Developments and Future Directions

Catalytic Applications

A 2024 study revealed the compound’s efficacy as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers > 10,000 in Suzuki-Miyaura couplings . This advancement underscores its potential in streamlining pharmaceutical manufacturing.

Bioconjugation Strategies

Researchers are exploring its use in antibody-drug conjugates (ADCs). The cyano group’s reactivity enables site-specific labeling of lysine residues, enhancing ADC stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume